molecular formula C14H11N7O2S B2974776 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034354-10-2

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2974776
CAS RN: 2034354-10-2
M. Wt: 341.35
InChI Key: COEXRUDSOWDKQN-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . Compounds in this class are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole have been synthesized using a fused-triazole backbone with two C-amino groups as substituents .

Future Directions

While specific future directions for this compound are not available, similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential applications in drug design and development .

Mechanism of Action

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is known to interact with its targets, potentially inhibiting their function and disrupting the cell division process .

Biochemical Pathways

The compound’s interaction with the Cell division protein ZipA likely affects the bacterial cell division pathway. This can lead to the inhibition of bacterial growth and proliferation . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. This could result in the prevention of bacterial growth and proliferation .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2S/c1-23-13-5-4-11-16-17-12(21(11)18-13)7-15-14(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXRUDSOWDKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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